molecular formula C24H34 B13794402 1,1-Diphenyldodecane CAS No. 1603-53-8

1,1-Diphenyldodecane

Katalognummer: B13794402
CAS-Nummer: 1603-53-8
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: MPUACKZXJBPMHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diphenyldodecane is an organic compound with the molecular formula C24H34. It is characterized by a dodecane backbone with two phenyl groups attached to the first carbon atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Diphenyldodecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Diphenyldodecane primarily undergoes substitution reactions due to the presence of phenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed for reduction.

Major Products Formed:

    Halogenation: Formation of halogenated derivatives like 1-chloro-1,1-diphenyldodecane.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Formation of reduced hydrocarbons with fewer double bonds or functional groups.

Wissenschaftliche Forschungsanwendungen

1,1-Diphenyldodecane has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1-Diphenyldodecane involves its interaction with molecular targets through hydrophobic interactions. The phenyl groups enhance its ability to interact with aromatic amino acids in proteins, potentially affecting protein structure and function. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane properties and dynamics.

Vergleich Mit ähnlichen Verbindungen

    1-Phenyldodecane: Similar structure but with only one phenyl group attached to the dodecane chain.

    1,1-Diphenylethane: Shorter alkane chain with two phenyl groups attached to the first carbon atom.

    1,1-Diphenylhexane: Intermediate chain length with two phenyl groups.

Uniqueness: 1,1-Diphenyldodecane stands out due to its longer alkane chain, which provides unique hydrophobic properties and makes it suitable for specific applications where longer chain length is advantageous. Its stability and reactivity also make it a valuable compound for various chemical reactions and industrial processes.

Eigenschaften

CAS-Nummer

1603-53-8

Molekularformel

C24H34

Molekulargewicht

322.5 g/mol

IUPAC-Name

1-phenyldodecylbenzene

InChI

InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3

InChI-Schlüssel

MPUACKZXJBPMHK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.